3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride
Overview
Description
1,2,4-Oxadiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a five-membered ring containing three heteroatoms, specifically two nitrogens and one oxygen . The 1,2,4-oxadiazole ring can be substituted with various functional groups, leading to a wide range of compounds with different properties and activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of an appropriate carboxylic acid derivative with a hydrazine or a semicarbazide . The resulting intermediate is then cyclized to form the 1,2,4-oxadiazole ring . The exact conditions and reagents used can vary depending on the specific substrates and the desired products .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the functional groups present in the molecule and the connectivity of the atoms .Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, depending on the substituents present on the oxadiazole ring . For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and various types of cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as their melting points, solubility, and stability, can be influenced by the nature and position of the substituents on the oxadiazole ring .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the synthesis of various heterocyclic compounds. For instance, it reacts with chloromethyl-3-(4H-chromen-3-yl)-1,2,4-oxadiazole to produce l-{[3-(4H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (C. Rao, C. V. Reddy, C. Jyotsna, & S. Sait, 2014).
- The molecule also demonstrates reactivity in forming 5-(2-amino-1-nitroalkyl) derivatives when reacted with 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles (A. Tyrkov, 2006)](https://consensus.app/papers/synthesis-modified-heterocycles-basis-tyrkov/15c5ed28cac85376850a20359d69ca79/?utm_source=chatgpt).
Antimicrobial Applications
- New derivatives containing this compound and piperidine or pyrrolidine ring showed strong antimicrobial activity, according to a study by Константин Ю. Кроленко, Сергей В. Власов, & И. А. Журавель (2016)](https://consensus.app/papers/synthesis-antimicrobial-activity-кроленко/c0827fc7409a552dad0ea16066fedac0/?utm_source=chatgpt).
Utility in Organic Synthesis
- 3-Methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, has been used as a versatile protected acetamidine in various synthetic sequences, demonstrating its stability and versatility in organic synthesis (A. Moormann, Jane L. Wang, Katherine E Palmquist, & others, 2004)](https://consensus.app/papers/3methyl4h124oxadiazol5one-synthon-protecting-moormann/4dfe1ed9e79a5eb8ac522594fb434961/?utm_source=chatgpt).
Potential in Pharmaceutical Applications
- Piperidine-based analogues of cocaine, including structures containing the 1,2,4-oxadiazol-5-yl moiety, have been synthesized and evaluated for their affinity to the dopamine transporter (DAT) and their ability to inhibit monoamine reuptake, indicating potential pharmaceutical applications (P. Petukhov, M. Zhang, K. Johnson, & others, 2001)](https://consensus.app/papers/studies-piperidinebased-analogues-cocaine-part-petukhov/300c5c3361bf597bb85a63628a04e859/?utm_source=chatgpt).
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, some 1,2,4-oxadiazole derivatives have been found to exhibit anticancer activity, possibly through the induction of apoptosis in cancer cells .
Safety and Hazards
Future Directions
The study of 1,2,4-oxadiazole derivatives is a promising area of research, with potential applications in the development of new drugs and other bioactive compounds . Future research could focus on the synthesis of new 1,2,4-oxadiazole derivatives with improved properties and activities, as well as the exploration of their mechanisms of action .
Properties
IUPAC Name |
3-methyl-5-(3-methylpiperidin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-8(13-12-7)9(2)4-3-5-10-6-9;/h10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFAILMNJKNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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